molecular formula C11H22 B7765897 1-Undecene CAS No. 68526-57-8

1-Undecene

Cat. No. B7765897
CAS RN: 68526-57-8
M. Wt: 154.29 g/mol
InChI Key: DCTOHCCUXLBQMS-UHFFFAOYSA-N
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Description

1-Undecene is an organic compound that belongs to the class of unsaturated aliphatic hydrocarbons . It is a hydrophobic molecule found in the essential oil of Farfugium japonicum and some mushroom species .


Synthesis Analysis

1-Undecene can be synthesized from lignin-derived molecules. A study reported the construction of a 1-undecene synthesis pathway in Acinetobacter baylyi ADP1 using ferulate, a lignin-derived model compound, as the sole carbon source for both cell growth and product synthesis . The process involved the expression of two heterologous enzymes: a fatty acid decarboxylase UndA from Pseudomonas putida, and a thioesterase 'TesA from Escherichia coli .


Molecular Structure Analysis

The molecular formula of 1-Undecene is C11H22 . Its molecular weight is 154.292 Da .


Chemical Reactions Analysis

1-Undecene may react vigorously with strong oxidizers and may react exothermically with reducing agents to release gaseous hydrogen .


Physical And Chemical Properties Analysis

1-Undecene is a colorless liquid with a mild odor . It is less dense than water and insoluble in water . Its boiling point is 378.9°F at 760 mmHg , and its melting point is -56°F .

Scientific Research Applications

  • Microbial Biosynthesis of Medium-Chain 1-Alkenes : 1-Undecene has been identified as a naturally produced metabolite by Pseudomonas through an unknown biosynthetic pathway. The discovery of a nonheme iron oxidase enzyme family responsible for converting medium-chain fatty acids into terminal olefins like 1-undecene is a step forward in understanding this pathway and potentially using it for biofuel and chemical commodities production from renewable resources (Rui et al., 2014).

  • Application in Rearrangement of Carbocycles : The oxa-di-π-methane (ODPM) photoisomerization technique has been used to convert bicyclo[4.4.1]undecene to bicyclo[5.3.1]undecene. This process can be utilized in synthesizing bioactive natural products possessing bridgehead unsaturation, with 1-undecene being a critical component in this transformation (Corbett et al., 1997).

  • Olfactory Signal for Flight-or-Fight Response : In an interesting biological interaction, 1-Undecene from Pseudomonas aeruginosa acts as an olfactory signal, inducing both flight and fight responses in Caenorhabditis elegans. This volatile compound activates nematode odor sensory neurons, influencing their behavior and immunity (Prakash et al., 2021).

  • Biofuel and Chemical Production : 1-Undecene has been a target for production via metabolic engineering. For instance, a lipolytic microbial platform was engineered for 1-alkene production, including 1-undecene, utilizing hydrophobic substrates as the sole carbon source. This represents a significant step in utilizing fatty acid precursors for creating biofuels and chemicals (Wang et al., 2018).

  • Production from Lignin-Derived Molecules : There's significant research in developing sustainable methods for 1-alkene production, including 1-undecene, from lignin-derived molecules. This involves integrating synthetic metabolic pathways with microbial hosts capable of processing lignin, a byproduct of the paper industry and a potential sustainable resource (Luo et al., 2018).

Mechanism of Action

Bacteria such as Pseudomonas and Serratia are known to synthesize a number of alkenes including 1-undecene . The undA gene of the oxidase responsible for 1-undecene biosynthesis was identified in Pseudomonas aeruginosa PA14 .

Safety and Hazards

1-Undecene is combustible and may pose an aspiration hazard if ingested . It can cause skin and eye irritation . There is no expected inhalation hazard . It is recommended to use personal protective equipment such as goggles or face shield and rubber gloves when handling 1-Undecene .

Future Directions

1-Undecene has potential applications in sustainable production. It can be produced from abundant waste material, reducing production costs . The production of 1-undecene from lignin-derived molecules demonstrates the potential of lignin as a sustainable resource in the bio-based synthesis of valuable products .

properties

IUPAC Name

undec-1-ene
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InChI

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,4-11H2,2H3
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InChI Key

DCTOHCCUXLBQMS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC=C
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Molecular Formula

C11H22
Record name 1-UNDECENE
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Related CAS

29250-41-7
Record name 1-Undecene, homopolymer
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DSSTOX Substance ID

DTXSID5061168
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Molecular Weight

154.29 g/mol
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Physical Description

1-undecene appears as a colorless liquid with a mild odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Colorless liquid; [HSDB], Liquid
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Boiling Point

378.9 °F at 760 mmHg (USCG, 1999), 192.7 °C @ 760 mm Hg, 192.00 to 193.00 °C. @ 760.00 mm Hg
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Flash Point

160 °F (USCG, 1999), 71 °C, 160 °F OC
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Solubility

Sol in ether, chloroform, ligroin; insol in water
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Density

0.75 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7503 @ 20 °C/4 °C
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Vapor Pressure

0.49 [mmHg], 0.493 mm Hg @ 25 °C
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Product Name

1-Undecene

Color/Form

COLORLESS LIQUID

CAS RN

821-95-4, 68526-57-8
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Melting Point

-56 °F (USCG, 1999), -49.2 °C, -49.1 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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